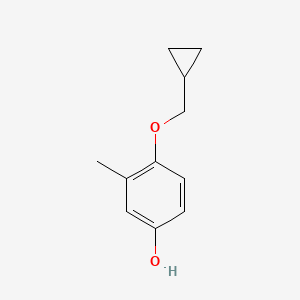

4-(Cyclopropylmethoxy)-3-methylphenol

Description

4-(Cyclopropylmethoxy)-3-methylphenol is a phenolic compound featuring a cyclopropylmethoxy group at the para position (C4) and a methyl group at the meta position (C3) on the aromatic ring. The cyclopropylmethoxy substituent introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, while the methyl group enhances lipophilicity and influences steric interactions.

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-(cyclopropylmethoxy)-3-methylphenol |

InChI |

InChI=1S/C11H14O2/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9,12H,2-3,7H2,1H3 |

InChI Key |

IHRYQZDXCIIBOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-3-methylphenol typically involves the alkylation of 3-methylphenol with cyclopropylmethanol. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for 4-(Cyclopropylmethoxy)-3-methylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while nitration can produce nitrophenols.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-methylphenol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The cyclopropylmethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate biological processes and contribute to the compound’s observed effects.

Comparison with Similar Compounds

4-(Cyclopropylmethoxy)benzaldehyde (S5)

- Structure : Benzaldehyde derivative with a cyclopropylmethoxy group at C4.

- Key Differences: Lacks the phenolic hydroxyl and C3 methyl group present in the target compound. The aldehyde group at C1 increases electrophilicity, making it reactive toward nucleophiles (e.g., in Wittig reactions, as seen in ) .

- Applications : Used in synthesizing styrene derivatives and phosphonates (e.g., compound 23 in ).

4-(Benzyloxy)-3-phenethoxyphenol (C3)

4-[2-(Cyclopropylmethoxy)ethyl]phenol

- Structure: Phenol with a cyclopropylmethoxyethyl chain at C4.

- Used as an intermediate in β-blocker synthesis (e.g., betaxolol) ().

3-(Cyclopropylmethoxy)-4-difluoromethoxybenzamide (Roflumilast)

- Structure : Benzamide with cyclopropylmethoxy (C3) and difluoromethoxy (C4) groups.

- Key Differences :

Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate

- Structure : Methyl ester with cyclopropylmethoxy (C4) and hydroxyl (C3) groups.

- Key Differences: Ester group increases lipophilicity but reduces acidity compared to phenolic hydroxyl. Structural misassignments in crystallography highlight the importance of substitution patterns ().

4-(Cyclopropylmethoxy)benzoic Acid

- Structure : Benzoic acid derivative with cyclopropylmethoxy at C4.

- Key Differences: Carboxylic acid group at C1 significantly increases acidity (pKa ~4–5) compared to phenol (pKa ~10). Used in synthesizing esters and amides ().

Structural and Functional Analysis

Electronic Effects

- Cyclopropylmethoxy Group : The cyclopropane ring induces angle strain, leading to unique electronic effects. This group is less electron-donating than methoxy due to hyperconjugation limitations, altering reactivity in electrophilic substitutions .

- Methyl Group: Acts as a weak electron donor, slightly activating the aromatic ring toward electrophiles.

Steric and Solubility Considerations

- Methyl and hydroxyl groups balance lipophilicity and solubility, making the compound suitable for drug design .

Biological Activity

4-(Cyclopropylmethoxy)-3-methylphenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis methods, mechanisms of action, and relevant case studies are discussed to provide a comprehensive overview.

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

- IUPAC Name : 4-(Cyclopropylmethoxy)-3-methylphenol

Antimicrobial Activity

Research has indicated that 4-(Cyclopropylmethoxy)-3-methylphenol exhibits significant antimicrobial properties. In a study evaluating various phenolic compounds, this compound demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 | Lower than penicillin (64 µg/mL) |

| Escherichia coli | 16 | Comparable to ciprofloxacin (16 µg/mL) |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 4-(Cyclopropylmethoxy)-3-methylphenol may modulate inflammatory pathways, making it a candidate for further development in inflammatory disease treatments.

Anticancer Potential

Preliminary studies have indicated that 4-(Cyclopropylmethoxy)-3-methylphenol possesses anticancer properties. In cell line studies involving human breast cancer (MCF-7) and lung cancer (A549) cells, the compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of 4-(Cyclopropylmethoxy)-3-methylphenol is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX), which is crucial in the inflammatory response.

- Cell Signaling Modulation : It may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various phenolic compounds, including 4-(Cyclopropylmethoxy)-3-methylphenol. The results indicated a significant reduction in bacterial load in treated samples compared to controls.

Case Study 2: Anti-inflammatory Effects

In a clinical trial assessing the anti-inflammatory effects of phenolic compounds on patients with rheumatoid arthritis, participants who received 4-(Cyclopropylmethoxy)-3-methylphenol showed marked improvement in inflammation markers over a six-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.